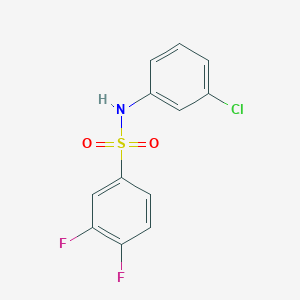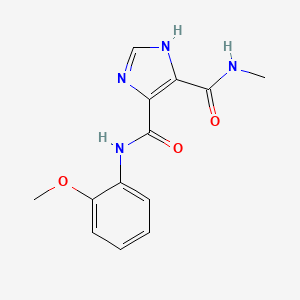![molecular formula C21H21BrN2O3 B5884543 4-[2-(cyclohexylcarbonyl)carbonohydrazonoyl]phenyl 2-bromobenzoate](/img/structure/B5884543.png)
4-[2-(cyclohexylcarbonyl)carbonohydrazonoyl]phenyl 2-bromobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(cyclohexylcarbonyl)carbonohydrazonoyl]phenyl 2-bromobenzoate, also known as CHCCP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized using a complex process, and its unique properties make it a valuable tool for studying various biochemical and physiological processes.
Applications De Recherche Scientifique
4-[2-(cyclohexylcarbonyl)carbonohydrazonoyl]phenyl 2-bromobenzoate has been studied extensively for its potential applications in scientific research. This compound has been shown to have potent inhibitory effects on various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes play important roles in various physiological processes, and their inhibition can lead to a range of effects, including improved cognitive function and reduced inflammation.
Mécanisme D'action
The mechanism of action of 4-[2-(cyclohexylcarbonyl)carbonohydrazonoyl]phenyl 2-bromobenzoate is complex and involves the inhibition of various enzymes. Specifically, this compound has been shown to bind to the active site of acetylcholinesterase and butyrylcholinesterase, preventing the hydrolysis of acetylcholine and butyrylcholine, respectively. This leads to an increase in the availability of these neurotransmitters, which can improve cognitive function. Additionally, this compound has been shown to inhibit monoamine oxidase, which can lead to reduced inflammation and improved mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are wide-ranging and depend on the specific enzymes that are inhibited. In general, this compound has been shown to improve cognitive function, reduce inflammation, and improve mood. Additionally, this compound has been shown to have potential applications in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and depression.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-[2-(cyclohexylcarbonyl)carbonohydrazonoyl]phenyl 2-bromobenzoate in lab experiments include its potent inhibitory effects on various enzymes, its unique chemical properties, and its potential applications in the treatment of various diseases. However, there are also limitations to using this compound, including its low yield during synthesis, its potential toxicity, and the need for careful monitoring of its purity.
Orientations Futures
There are many potential future directions for research on 4-[2-(cyclohexylcarbonyl)carbonohydrazonoyl]phenyl 2-bromobenzoate. One area of interest is the development of more efficient synthesis methods that can increase the yield and purity of this compound. Additionally, there is a need for further research on the specific biochemical and physiological effects of this compound, as well as its potential applications in the treatment of various diseases. Finally, there is a need for further research on the safety and toxicity of this compound, particularly in relation to long-term use.
Méthodes De Synthèse
The synthesis of 4-[2-(cyclohexylcarbonyl)carbonohydrazonoyl]phenyl 2-bromobenzoate involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of cyclohexylcarbonyl chloride with hydrazine hydrate to form cyclohexylcarbonylhydrazide. This intermediate is then reacted with 4-nitrophenyl 2-bromobenzoate to form the final product, this compound. The yield of this reaction is typically low, and the purity of the product must be carefully monitored to ensure its effectiveness in scientific research.
Propriétés
IUPAC Name |
[4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]phenyl] 2-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O3/c22-19-9-5-4-8-18(19)21(26)27-17-12-10-15(11-13-17)14-23-24-20(25)16-6-2-1-3-7-16/h4-5,8-14,16H,1-3,6-7H2,(H,24,25)/b23-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYUHCWXTMIWKQ-OEAKJJBVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol](/img/structure/B5884460.png)

![7-[(2,4-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5884468.png)
![N-(4-acetylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5884476.png)



![N-(3,5-dimethyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5884517.png)
![N-[4-(acetylamino)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B5884521.png)
![1-ethyl-4-[3-(4-nitrophenyl)acryloyl]piperazine](/img/structure/B5884525.png)


![N-3-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5884549.png)
![N-(4-methoxyphenyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B5884555.png)